

Application Notes and Protocols: Combining CBT-1 with Chemotherapeutic Agents

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Compound of Interest		
Compound Name:	CBT-1	
Cat. No.:	B1194446	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy. **CBT-1**®, a registered trademark for the bis-benzylisoquinoline alkaloid Tetrandrine, is a potent P-gp inhibitor. By blocking the action of P-gp, **CBT-1**® can restore the sensitivity of resistant cancer cells to conventional chemotherapies.

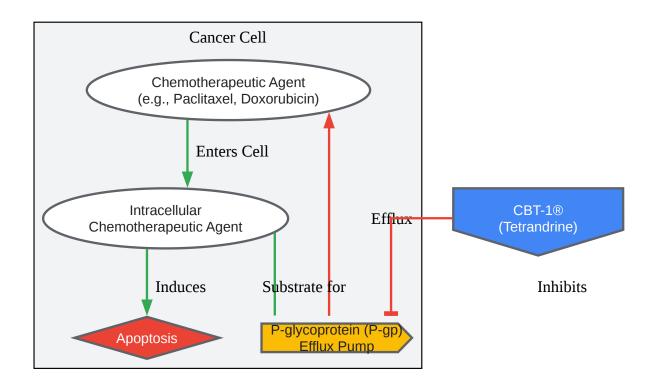
These application notes provide a summary of preclinical data and detailed protocols for combining **CBT-1**® with two commonly used chemotherapeutic agents: paclitaxel and doxorubicin. The information is intended to guide researchers in designing and executing in vitro and in vivo studies to evaluate the potential of **CBT-1**® to overcome multidrug resistance.

Mechanism of Action: Reversing Multidrug Resistance

CBT-1® (Tetrandrine) primarily functions by inhibiting the P-glycoprotein drug efflux pump. This leads to an increased intracellular accumulation of chemotherapeutic drugs that are P-gp substrates, such as paclitaxel and doxorubicin, in resistant cancer cells. This restoration of



cytotoxic drug levels inside the cancer cell can overcome resistance and re-sensitize the cells to the therapeutic effects of the chemotherapy.



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Caption: Mechanism of CBT-1® in overcoming P-gp mediated multidrug resistance.

Preclinical Data: In Vitro Synergy

Studies have demonstrated that **CBT-1**® (Tetrandrine) acts synergistically with paclitaxel and doxorubicin in multidrug-resistant cancer cell lines. This synergy is characterized by a significant reduction in the half-maximal inhibitory concentration (IC50) of the chemotherapeutic agent in the presence of **CBT-1**®.

Table 1: In Vitro Cytotoxicity of Doxorubicin in Combination with **CBT-1**® (Tetrandrine)



Cell Line	Treatment	IC50 (μM)	Fold Reversal
SW620/Ad300	Doxorubicin	>10	-
Doxorubicin + 1 μM Tetrandrine	0.85	>11.8	
Doxorubicin + 3 μM Tetrandrine	0.25	>40	
KB-C2	Doxorubicin	2.8	-
Doxorubicin + 1 μM Tetrandrine	0.08	35	
Doxorubicin + 3 μM Tetrandrine	0.03	93.3	-

Data extrapolated from studies on Tetrandrine, the active compound in CBT-1®.[1]

Table 2: In Vitro Effects of Paclitaxel in Combination with **CBT-1**® (Tetrandrine) in Paclitaxel-Resistant Ovarian Cancer Cells (SKOV3/PTX)

Parameter	Treatment	Result
Cell Proliferation	Paclitaxel (10 μM)	~80% of control
Paclitaxel (10 μM) + Tetrandrine (5 μM)	~40% of control	
Apoptosis	Paclitaxel (10 μM)	~15% apoptotic cells
Paclitaxel (10 μM) + Tetrandrine (5 μM)	~35% apoptotic cells	
Cell Cycle Arrest	Paclitaxel (10 μM)	Increase in G2/M phase
Paclitaxel (10 μM) + Tetrandrine (5 μM)	Further increase in G2/M phase	

Data extrapolated from studies on Tetrandrine, the active compound in CBT-1®.[2]



Preclinical Data: In Vivo Efficacy

In vivo studies using xenograft models have shown that the combination of **CBT-1**® (Tetrandrine) and paclitaxel can significantly inhibit tumor growth compared to either agent alone.

Table 3: In Vivo Tumor Growth Inhibition in a Paclitaxel-Resistant Ovarian Cancer Xenograft Model (SKOV3/PTX)

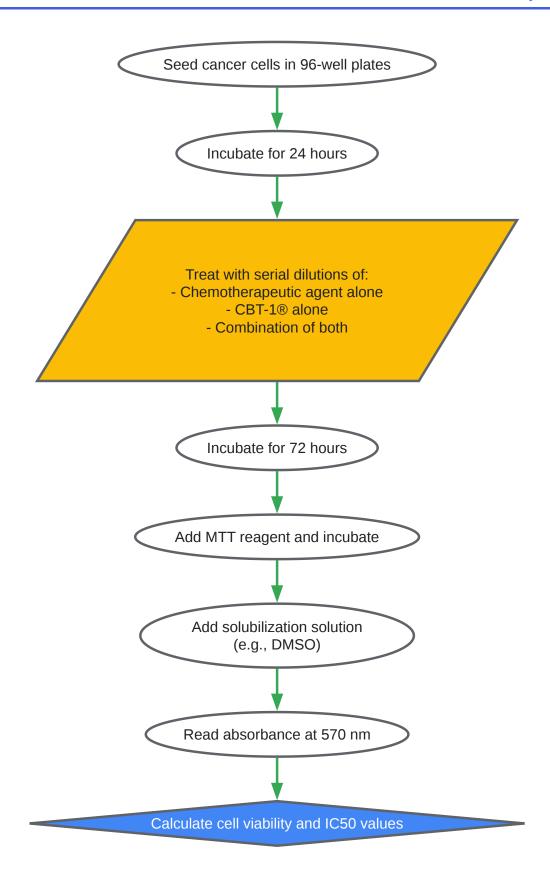
Treatment Group	Mean Tumor Weight (g) at Day 21	% Tumor Growth Inhibition
Vehicle Control	~1.2	-
Paclitaxel (10 mg/kg)	~1.0	~16.7%
Tetrandrine (50 mg/kg)	~0.8	~33.3%
Paclitaxel (10 mg/kg) + Tetrandrine (50 mg/kg)	~0.3	~75%

Data extrapolated from studies on Tetrandrine, the active compound in CBT-1®.[2]

Experimental ProtocolsIn Vitro Cytotoxicity Assay (IC50 Determination)

Objective: To determine the concentration of a chemotherapeutic agent that inhibits 50% of cancer cell growth (IC50), both alone and in combination with **CBT-1**®.





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Caption: Workflow for in vitro cytotoxicity (IC50) determination.



Materials:

- Cancer cell line of interest (e.g., SW620/Ad300, KB-C2, SKOV3/PTX)
- Complete cell culture medium
- 96-well plates
- · Chemotherapeutic agent (e.g., doxorubicin, paclitaxel)
- CBT-1® (Tetrandrine)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- Solubilization solution (e.g., DMSO)
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Prepare serial dilutions of the chemotherapeutic agent and CBT-1®.
- Treat the cells with:
 - Chemotherapeutic agent alone.
 - CBT-1® alone (to determine its intrinsic cytotoxicity).
 - A fixed, non-toxic concentration of CBT-1® in combination with serial dilutions of the chemotherapeutic agent.
- Incubate the plates for 72 hours.
- Add MTT reagent to each well and incubate for 4 hours.
- Remove the medium and add solubilization solution to dissolve the formazan crystals.

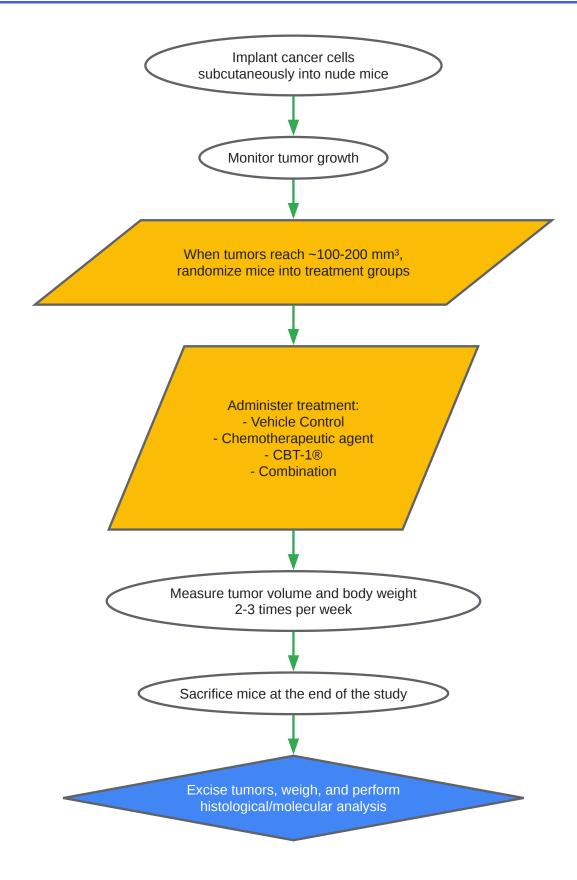


- Read the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using a dose-response curve fitting software.

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo efficacy of **CBT-1**® in combination with a chemotherapeutic agent in a tumor xenograft model.





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Caption: Workflow for an in vivo xenograft tumor model study.



Materials:

- Immunocompromised mice (e.g., nude mice)
- Cancer cell line (e.g., SKOV3/PTX)
- Chemotherapeutic agent (e.g., paclitaxel)
- **CBT-1**® (Tetrandrine)
- Appropriate vehicles for drug administration
- Calipers for tumor measurement

Protocol:

- Subcutaneously implant 1-5 x 10⁶ cancer cells into the flank of each mouse.
- Monitor tumor growth until the average tumor volume reaches approximately 100-200 mm³.
- Randomize the mice into the following treatment groups (n=8-10 mice per group):
 - Vehicle control
 - Chemotherapeutic agent alone (e.g., paclitaxel 10 mg/kg, intravenously, every 3 days)[2]
 - CBT-1® alone (e.g., Tetrandrine 50 mg/kg, intraperitoneally, daily)[2]
 - Combination of the chemotherapeutic agent and CBT-1®
- Administer the treatments according to the specified schedule for a defined period (e.g., 21 days).
- Measure tumor dimensions with calipers and calculate tumor volume (Volume = (length x width²)/2) two to three times per week.
- Monitor the body weight of the mice as an indicator of toxicity.



- At the end of the study, sacrifice the mice, excise the tumors, and record the final tumor weights.
- Tumor tissue can be used for further analysis (e.g., histology, Western blotting, PCR).

Clinical Trial Information

Phase I and II clinical trials have been conducted to evaluate the safety and efficacy of **CBT-1**® in combination with paclitaxel and doxorubicin in patients with solid tumors and sarcomas. These trials have established a safe dosing schedule for the combination therapies and have shown evidence of P-gp inhibition in patients.

Table 4: Example of a Clinical Trial Dosing Regimen (CBT-1® and Paclitaxel)

Drug	Dose	Route	Schedule
CBT-1®	500 mg/m ²	Oral	Daily for 7 days
Paclitaxel	135 mg/m²	Intravenous	3-hour infusion on day

This is an example from a specific clinical trial and should not be used for clinical decision-making.

Conclusion

The preclinical and clinical data available for **CBT-1**® (Tetrandrine) strongly support its potential as a chemosensitizing agent when combined with P-gp substrate chemotherapies like paclitaxel and doxorubicin. The provided protocols offer a framework for researchers to further investigate the synergistic effects and mechanisms of action of these combination therapies in various cancer models. Further research is warranted to optimize dosing schedules and to identify patient populations most likely to benefit from this therapeutic approach.

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References

- 1. researchgate.net [researchgate.net]
- 2. [Effect of tetrandrine combined with daunorubicin on expressions of P21 and P-gp in K562/A02 cells] PubMed [pubmed.ncbi.nlm.nih.gov]
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